CID 156592294

Description

The exact mass of the compound Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

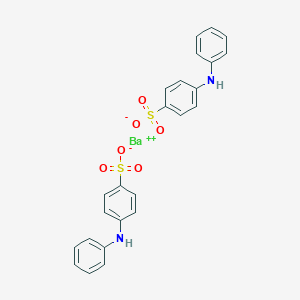

Structure

3D Structure of Parent

Properties

CAS No. |

6211-24-1 |

|---|---|

Molecular Formula |

C12H11BaNO3S |

Molecular Weight |

386.61 g/mol |

IUPAC Name |

bis(4-anilinobenzenesulfonate);barium(2+) |

InChI |

InChI=1S/C12H11NO3S.Ba/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

InChI Key |

CTWPNQULKVDWQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Ba] |

Other CAS No. |

6211-24-1 |

Pictograms |

Irritant |

Synonyms |

Diphenylamine-4-sulfonic acid barium salt |

Origin of Product |

United States |

Nomenclature, Structural Context, and Chemical Significance Within Aromatic Sulfonate Chemistry

The compound 4-anilinobenzenesulfonate;barium(2+) is an inorganic salt consisting of a barium cation (Ba²⁺) and two 4-anilinobenzenesulfonate anions. nih.gov This structure places it firmly within the family of aromatic sulfonates, a versatile class of organic compounds characterized by an aromatic ring attached to a sulfonic acid group or its salt. numberanalytics.com

Nomenclature and Chemical Identity:

The systematic IUPAC name for this compound is 4-anilinobenzenesulfonate;barium(2+). It is also known by the synonym Barium diphenylamine-4-sulfonate. Its formation involves the reaction of 4-anilinobenzenesulfonic acid with a barium salt, resulting in a stable ionic compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 6211-24-1 | rasayanconnect.com |

| Molecular Formula | C24H20BaN2O6S2 | rasayanconnect.com |

| Molecular Weight | 633.88 g/mol |

Structural Context and Chemical Significance:

Aromatic sulfonic acids and their salts are of great importance in organic synthesis and industrial applications. numberanalytics.com The introduction of a sulfonic acid group (-SO₃H) into an aromatic ring, a process known as sulfonation, is a key reaction in producing a wide array of chemicals. wikipedia.orgnumberanalytics.com This functional group significantly alters the parent compound's properties, such as increasing its acidity and solubility. numberanalytics.com

The significance of aromatic sulfonates stems from their use as intermediates in the synthesis of various products, including dyes, pharmaceuticals, and detergents. numberanalytics.comwikipedia.org For instance, they are precursors to sulfa drugs and are integral to the production of many colorants. wikipedia.org In the detergent industry, alkylbenzene sulfonates are primary surfactants due to their ability to reduce surface tension and improve cleaning efficiency. numberanalytics.comcapitalresin.com The presence of the barium ion in 4-anilinobenzenesulfonate;barium(2+) can influence its solubility and potential applications, distinguishing it from more common sodium or potassium salts. riwa-rijn.org

Historical Development and Early Research Directions on Aniline Sulfonates and Barium Salts

The history of 4-anilinobenzenesulfonate;barium(2+) is intertwined with the development of aniline (B41778) chemistry and the characterization of barium and its compounds.

Aniline and its Derivatives:

Aniline (C₆H₅NH₂) was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it Crystallin. trc-leiden.nlwikipedia.org In the following decades, the same compound was isolated from coal tar and given other names like kyanol and benzidam. wikipedia.orgmcgill.ca The name "aniline" was given in 1840 by Carl Julius Fritzsche. trc-leiden.nlwikipedia.org

The major breakthrough in aniline chemistry came in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. trc-leiden.nlwikipedia.orgpopularwoodworking.com This discovery launched the synthetic dye industry, with Germany's BASF (Badische Anilin- und Soda-Fabrik) becoming a major producer. wikipedia.org The sulfonation of anilines became a crucial process, leading to a large group of sulfa drugs and water-soluble dyes. wikipedia.org

Barium and its Salts:

The history of barium dates back to the early Middle Ages, with alchemists noting minerals like baryte ("Bologna stones") for their phosphorescent properties. quora.comlivescience.com In 1774, Carl Wilhelm Scheele determined that baryte contained a new element, but he was only able to isolate barium oxide. quora.comchemicalbook.com Sir Humphry Davy first isolated the pure element in 1808 through the electrolysis of molten barium salts. quora.comlivescience.com

Barium salts, such as barium chloride, found early use in various industrial applications, including the production of other barium salts, papermaking, and as components in pigments and fireworks. quora.com The insolubility of barium sulfate (B86663) was recognized and utilized, for example, as a pigment and later as a radiocontrast agent in medical imaging. wikipedia.orgbritannica.com Early research into organic salts of barium would have been a natural extension of the growing fields of organic synthesis and inorganic chemistry, exploring the properties conferred by the combination of organic anions with the heavy alkaline earth metal.

Overview of Current Research Trends and Future Prospects for 4 Anilinobenzenesulfonate;barium 2+ in Academic Investigations

Crystallographic Analysis

Single Crystal X-Ray Diffraction for Molecular and Crystal Structure Determination

To date, no single crystal X-ray diffraction studies have been reported for barium 4-anilinobenzenesulfonate. Such an analysis would be crucial for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination environment of the barium cation. It would reveal the conformation of the 4-anilinobenzenesulfonate anion and provide fundamental data for understanding the material's properties. Without a solved crystal structure, key details like the crystal system, space group, and unit cell dimensions remain unknown.

Powder X-Ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing sample purity. A PXRD pattern for barium 4-anilinobenzenesulfonate would consist of a series of diffraction peaks at specific angles, which serve as a fingerprint for the crystalline solid. This data could be used to confirm the formation of the desired compound and to monitor its phase purity. However, no experimental or reference PXRD patterns for this specific compound are currently available in crystallographic databases or the scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of crystal packing and intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is contingent on having a solved crystal structure. These interactions play a critical role in the stability and physical properties of the solid. For barium 4-anilinobenzenesulfonate, one would anticipate interactions between the anilinium group's N-H, the sulfonate group's oxygen atoms, and the aromatic rings. The coordination of the barium ion with the sulfonate and potentially other functional groups would also be a key feature of the crystal packing. In the absence of crystallographic data, any discussion of these interactions would be purely speculative.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups, electronic structure, and vibrational modes of a compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For barium 4-anilinobenzenesulfonate, one would expect to observe characteristic vibrational bands corresponding to:

N-H stretching and bending vibrations of the secondary amine.

S=O and S-O stretching vibrations of the sulfonate group.

C-N and C-S stretching vibrations.

Vibrations associated with the aromatic rings (C-H stretching, C=C stretching, and ring deformation modes).

While general spectral regions for these functional groups are known, the precise peak positions and intensities are specific to the compound and its solid-state environment. No published IR or Raman spectra for barium 4-anilinobenzenesulfonate could be located to provide this specific data.

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The 4-anilinobenzenesulfonate anion is expected to exhibit absorption bands in the UV region due to π→π* transitions within the aromatic rings and potentially n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these absorption maxima are influenced by the chemical environment. Specific experimental UV-Visible absorption data for barium 4-anilinobenzenesulfonate, which would detail the wavelengths of maximum absorbance (λmax) and molar absorptivity values, are not available in the reviewed literature.

Nuclear Magnetic Resonance Spectroscopy for Solution-Phase Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the solution-phase structure of molecules. researchgate.net For barium 4-anilinobenzenesulfonate, ¹H and ¹³C NMR would be instrumental. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline (B41778) and benzenesulfonate (B1194179) rings. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The proton attached to the nitrogen atom may exhibit a distinct chemical shift, which could be influenced by solvent and concentration.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further elucidate the connectivity between protons and carbons, respectively, providing unambiguous assignment of all signals and confirming the covalent structure of the 4-anilinobenzenesulfonate anion. While barium itself is not directly observable by standard NMR, its presence as a counter-ion can sometimes be inferred by subtle changes in the chemical shifts of the anion's nuclei compared to the free acid or other salt forms.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental formula of a compound. For barium 4-anilinobenzenesulfonate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The resulting mass spectrum would be expected to show a peak corresponding to the intact molecular ion or related adducts.

A particularly relevant technique is barium ion adduct mass spectrometry, which can be used to identify and characterize compounds. rsc.orgrsc.org In a positive ion mode, one might observe ions corresponding to the barium cation complexed with one or two 4-anilinobenzenesulfonate anions. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the compound's elemental composition. rsc.org Fragmentation analysis (MS/MS) would involve selecting the parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions, which would further confirm the structure of the 4-anilinobenzenesulfonate moiety.

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants of aromatic and amine protons. |

| ¹³C NMR | Chemical shifts of carbon atoms in the aromatic rings and attached functional groups. |

| 2D NMR (COSY, HSQC) | Correlation between protons and carbons to confirm connectivity. |

| Mass Spectrometry (ESI, MALDI) | Molecular weight of the intact compound and its fragments. |

| High-Resolution Mass Spectrometry | Precise mass for elemental formula confirmation. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. carleton.edu For barium 4-anilinobenzenesulfonate, an XPS survey scan would identify the presence of barium (Ba), sulfur (S), oxygen (O), nitrogen (N), and carbon (C).

High-resolution scans of the individual elemental regions would provide more detailed information. The Ba 3d spectrum would show characteristic spin-orbit split peaks, and their binding energies would confirm the +2 oxidation state of the barium ion. researchgate.netxpsfitting.com The S 2p spectrum would be indicative of the sulfonate group, and the N 1s spectrum would correspond to the amine linkage. The C 1s spectrum could be deconvoluted to identify carbons in different chemical environments, such as those bonded to nitrogen, sulfur, or other carbons.

| Element | XPS Core Level | Expected Information |

| Barium | Ba 3d | Confirmation of Ba presence and +2 oxidation state. researchgate.netxpsfitting.com |

| Sulfur | S 2p | Confirmation of the sulfonate group. |

| Nitrogen | N 1s | Information on the amine group. |

| Oxygen | O 1s | Presence in the sulfonate group. |

| Carbon | C 1s | Different chemical environments of carbon atoms. |

Microscopic and Surface Characterization

The morphology, topography, and nanoscale features of solid barium 4-anilinobenzenesulfonate can be investigated using a variety of high-resolution microscopy techniques.

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material, revealing its morphology and topography. For solid samples of barium 4-anilinobenzenesulfonate, SEM analysis would show the shape and size distribution of the particles or crystals. researchgate.net The images could reveal whether the material consists of well-defined crystals, amorphous aggregates, or other morphologies. The surface texture, such as smoothness or roughness, could also be assessed.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) is used to investigate the internal structure and particle size at the nanoscale. If barium 4-anilinobenzenesulfonate is prepared as nanoparticles or has nanoscale features, TEM would be essential for their characterization. researchgate.net TEM images can provide information on the size, shape, and distribution of individual nanoparticles. High-resolution TEM (HRTEM) can even reveal the crystalline lattice of the material, providing insights into its crystal structure and any defects that may be present.

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of a material at the nanometer scale. AFM can provide three-dimensional topographical images of the surface of barium 4-anilinobenzenesulfonate, allowing for the quantitative measurement of surface roughness. It can also be used to identify and measure nanoscale features such as steps, terraces, and defects on the surface of crystals.

| Technique | Primary Information Obtained |

| Scanning Electron Microscopy (SEM) | Particle/crystal morphology, size distribution, and surface topography. researchgate.net |

| Transmission Electron Microscopy (TEM) | Nanoparticle size and shape, internal structure, and crystallinity. researchgate.net |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, and nanoscale surface features. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is known for providing a good balance between accuracy and computational cost. For the 4-anilinobenzenesulfonate anion, DFT calculations would be employed to determine its optimal molecular geometry, including bond lengths, bond angles, and dihedral angles.

A key feature of the 4-anilinobenzenesulfonate anion is the non-planar arrangement of its two phenyl rings. In a related crystal structure, the interplanar angle between the two benzene rings of the diphenylamine-4-sulfonate anion was found to be 44.07 (8)°. nih.gov DFT calculations would be expected to predict a similarly twisted conformation, as this minimizes steric hindrance between the phenyl groups. The geometry of the sulfonate group (-SO₃⁻) would also be a focus, with DFT predicting a trigonal pyramidal arrangement of the oxygen atoms around the sulfur atom.

DFT is also used to calculate various electronic properties. For instance, the distribution of electron density can be analyzed to understand the charge distribution within the anion. The sulfonate group is strongly electron-withdrawing and carries a formal negative charge, which would be delocalized across the three oxygen atoms. The nitrogen atom of the aniline (B41778) group, conversely, has a lone pair of electrons that can be partially delocalized into the adjacent phenyl ring. Hirshfeld surface analysis, often used in conjunction with DFT, could be employed to visualize and quantify intermolecular interactions in the solid state. researchgate.net

Table 1: Predicted Molecular Properties from DFT (Hypothetical)

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Geometry | |

| Interplanar angle between phenyl rings | ~40-50° |

| S-O bond lengths | ~1.45-1.50 Å |

| C-S bond length | ~1.75-1.80 Å |

| C-N bond length | ~1.40-1.45 Å |

| Electronic Properties | |

| Mulliken charge on Sulfonate group | Highly negative |

| Mulliken charge on Amino group | Slightly negative |

Note: This table is illustrative and contains hypothetical values that would be expected from DFT calculations based on similar compounds.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate descriptions of electronic structure, though they are computationally more demanding than DFT. An ab initio study on the phenylsulfonate anion has shown that the inclusion of electron correlation effects (e.g., at the MP2 level) is important for an accurate description of the electronic properties of the sulfonate group. rsc.org For the 4-anilinobenzenesulfonate anion, ab initio calculations would be valuable for obtaining a precise understanding of its electronic states and ionization potential.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio methods, making them suitable for preliminary studies of large molecules or for providing initial geometries for higher-level calculations. uomustansiriyah.edu.iqyoutube.comnih.gov While less accurate, they can still provide useful qualitative insights into the electronic structure and geometry of the 4-anilinobenzenesulfonate anion.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of the 4-anilinobenzenesulfonate anion and its interactions with the barium cation and any surrounding solvent molecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the movement of each atom over time. For the 4-anilinobenzenesulfonate anion, a key aspect to study would be the rotation around the C-N and C-S bonds, which would reveal the accessible conformations of the molecule in solution.

Furthermore, MD simulations would be crucial for understanding the interaction between the barium cation (Ba²⁺) and the sulfonate group of the anion. Studies on the interaction of scale inhibitors with barium sulfate (B86663) surfaces have shown that the interactions between cations and sulfonate groups are significant. mdpi.comresearchgate.net MD simulations of barium 4-anilinobenzenesulfonate would likely show the Ba²⁺ ion coordinating with the oxygen atoms of the sulfonate group. In an aqueous environment, the simulation would also reveal the structure of the hydration shells around both the cation and the anion.

Computational Prediction of Spectroscopic Parameters and Reactivity

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For instance, the vibrational frequencies of 4-anilinobenzenesulfonate can be calculated using DFT. researchgate.net The resulting theoretical infrared (IR) and Raman spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. arxiv.orgnih.govgithub.ionih.govresearchgate.net By calculating the magnetic shielding of the different nuclei (¹H, ¹³C) in the molecule, a theoretical NMR spectrum can be generated. This would be particularly useful for assigning the peaks in the experimental NMR spectrum of the 4-anilinobenzenesulfonate anion.

Computational chemistry can also provide insights into the reactivity of the molecule. By analyzing the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. This information can be used to predict the reactivity of 4-anilinobenzenesulfonate in various chemical reactions. The mechanism of aromatic sulfonation has itself been the subject of detailed computational studies. researchgate.netnih.govnih.govrsc.org

Modeling of Intermolecular Forces and Crystal Lattice Dynamics

In the solid state, the arrangement of ions is governed by a balance of intermolecular forces. For barium 4-anilinobenzenesulfonate, the primary interactions would be the electrostatic attraction between the Ba²⁺ cations and the 4-anilinobenzenesulfonate anions. In addition, weaker interactions such as hydrogen bonds and van der Waals forces would also play a role in the crystal packing. mdpi.comrsc.orgmdpi.com

The crystal structure of S-Benzylthiouronium 4-anilinobenzenesulfonate reveals that the anions are linked into chains by N-H···O hydrogen bonds. nih.gov Similar hydrogen bonding patterns involving the amino group and the sulfonate group would be expected in the crystal structure of barium 4-anilinobenzenesulfonate.

Computational methods can be used to model these intermolecular interactions and to predict the crystal structure of the compound. The lattice energy, which is the energy required to separate the ions in the crystal lattice into gaseous ions, can be calculated using methods like the Born-Haber cycle. libretexts.orgstudy.comlumenlearning.comyoutube.comkhanacademy.org These calculations provide a measure of the stability of the crystal lattice.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-anilinobenzenesulfonate;barium(2+) |

| Diphenylamine-4-sulfonic acid |

| Sulfanilic acid |

| Phenylsulfonate |

| Barium sulfate |

| S-Benzylthiouronium 4-anilinobenzenesulfonate |

| Aniline |

| Benzene |

Reactivity, Chemical Transformations, and Reaction Mechanisms

Chemical Reactivity Profiles and Functional Group Transformations

The reactivity of 4-anilinobenzenesulfonate;barium(2+) can be understood by examining the characteristic reactions of its core components. The diphenylamine (B1679370) moiety is susceptible to oxidation and electrophilic substitution, while the sulfonate group can be involved in displacement reactions under certain conditions.

The secondary amine and the electron-rich aromatic rings make the molecule prone to oxidation. The nitrogen atom can be oxidized, and the phenyl rings can undergo reactions typical of activated aromatic systems. Diphenylamine itself can undergo various cyclization reactions, for instance, reacting with sulfur to form phenothiazine (B1677639) or with iodine to yield carbazole. wikipedia.org

The functional groups present in the 4-anilinobenzenesulfonate anion offer several possibilities for chemical transformations:

Amino Group: The secondary amine is a key reactive site. It can be acylated, alkylated, or participate in condensation reactions. Its basicity is weak (pKb of diphenylamine is ~14), but it readily reacts with strong acids to form salts. wikipedia.org

Aromatic Rings: The two phenyl rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The directing influence of the substituents (the amino group and the sulfonate group) will determine the position of incoming electrophiles. The amino group is an ortho-, para-director, while the sulfonate group is a meta-director.

Sulfonate Group: The sulfonic acid group is a strong acid and is present as its barium salt. The sulfonate group is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic substitution. researchgate.net Desulfonation, the removal of the sulfonic acid group, can be achieved by heating with strong acids. researchgate.net

A summary of potential functional group transformations is presented in the table below.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product Type |

| Secondary Amine | Acylation | Acyl halides, Anhydrides | N-acyl-4-anilinobenzenesulfonate |

| Secondary Amine | Alkylation | Alkyl halides | N-alkyl-4-anilinobenzenesulfonate |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |

| Aromatic Ring | Halogenation | Halogens, Lewis acids | Halogen-substituted derivatives |

| Sulfonate Group | Desulfonation | Strong aqueous acid, heat | Diphenylamine |

Role of 4-Anilinobenzenesulfonate;barium(2+) as a Chemical Reagent in Organic Synthesis

The primary and well-documented role of barium diphenylamine-4-sulfonate in chemical processes is as a redox indicator. gspchem.comscirp.orgscirp.org Its distinct color change upon oxidation makes it suitable for titrations. The unoxidized form is colorless, while the oxidized form exhibits a vibrant red-violet color. americanelements.com This property is harnessed in various analytical procedures to determine the endpoint of redox reactions. acs.org

Beyond its function as an indicator, its application as a reagent in broader organic synthesis is not extensively reported. While organometallic compounds, in general, are valuable as reagents and catalysts in industrial chemistry and pharmaceuticals, the specific use of barium 4-anilinobenzenesulfonate for the formation of new carbon-carbon or carbon-heteroatom bonds in synthetic transformations is not a prominent feature in the available scientific literature. americanelements.com It is also mentioned as a potential pharmaceutical intermediate, although specific synthetic applications in this context are not detailed. gspchem.comscirp.org

Mechanistic Studies of Oxidation-Reduction Reactions

The use of diphenylamine derivatives as redox indicators has prompted studies into the mechanism of their oxidation. The oxidation of diphenylamine compounds in an acidic medium generally proceeds through the formation of radical cations. scirp.org

The initial step in the oxidation of the 4-anilinobenzenesulfonate anion is the removal of an electron from the nitrogen atom of the secondary amine, leading to the formation of a radical cation. This intermediate is stabilized by resonance, with the positive charge and the unpaired electron delocalized over the aromatic rings.

This radical cation can then undergo further reactions. Dimerization of the radical cations can occur, often involving the para-positions of the aromatic rings, leading to the formation of N,N'-diarylbenzidine-type structures. scirp.org Subsequent oxidation of this dimerized species is believed to be responsible for the intense color change observed.

A proposed general mechanism for the oxidation of diphenylamine sulfonates involves the following key steps:

Initial Oxidation: The diphenylamine sulfonate is oxidized to a colorless diphenylbenzidine sulfonate intermediate.

Further Oxidation: This intermediate is then further oxidized to a highly colored quinoid-type structure, diphenylbenzidine violet. cymitquimica.comekb.eg

Colorless Reduced Form ⇌ Red-Violet Oxidized Form + ne⁻

The sodium salt of diphenylamine-4-sulfonate is a well-known oxidation-reduction indicator that transitions from a colorless reduced form to a red-violet oxidized form. americanelements.com A study on the use of diphenylamine sulfonate (DPAS) as a redox indicator in the microdetermination of non-steroidal anti-inflammatory drugs detailed the preparation of the oxidized blue-violet quinoid form by titration with potassium dichromate in sulfuric acid. ekb.egekb.eg This oxidized form then reacts with the drugs, leading to a measurable change in color. ekb.egekb.eg

Derivative Synthesis and Exploration of Related Compounds

The synthesis of derivatives of 4-anilinobenzenesulfonate can be approached by targeting its reactive functional groups. The aromatic rings are particularly amenable to electrophilic substitution reactions, allowing for the introduction of various substituents.

Patents have described the synthesis of nitro derivatives of diphenylamine sulfonic acids, which are valuable as dye precursors. For example, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid can be produced by the condensation of a chloro-nitro-benzene sulfonic acid with 1,4-phenylenediamine. google.comgoogle.com These nitro derivatives can subsequently be reduced to the corresponding amino compounds, further expanding the range of accessible derivatives. google.comgoogle.com

A general approach to synthesizing derivatives of 4-anilinobenzenesulfonate could involve the following strategies:

Electrophilic Aromatic Substitution: Nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the diphenylamine backbone could yield a variety of substituted analogs. The positions of substitution would be governed by the directing effects of the existing amino and sulfonate groups.

Modification of the Amino Group: Reactions such as N-alkylation or N-acylation would produce derivatives with modified properties.

Synthesis from Substituted Precursors: Starting with substituted anilines or benzenesulfonic acids would allow for the construction of a wide array of derivatives.

The table below summarizes some examples of derivative synthesis based on related diphenylamine sulfonic acid chemistry.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 6-chloro-3-nitro-benzene sulfonic acid sodium salt, 1,4-phenylene diamine | Condensation | Nucleophilic Aromatic Substitution | 4-nitro-4'-amino-diphenylamine-2-sulfonic acid | google.comgoogle.com |

| 4-chloro-3-nitro-benzene sulfonic acid sodium salt, 1,4-phenylene diamine | Condensation | Nucleophilic Aromatic Substitution | 2-nitro-4'-amino-diphenylamine-4-sulfonic acid | google.comgoogle.com |

| 4-nitro-4'-amino-diphenylamine-2-sulfonic acid | Catalytic Hydrogenation | Reduction | 4,4'-diamino-diphenylamine-2-sulfonic acid | google.com |

Kinetic and Thermodynamic Investigations of Chemical Processes

Kinetic and thermodynamic studies provide valuable insights into the feasibility, spontaneity, and rates of chemical reactions involving 4-anilinobenzenesulfonate;barium(2+).

A study on the thermodynamics of ion association in saturated solutions of barium diphenylamine sulfonate in ethanol-water mixed solvents has been conducted. The solubility was found to decrease with an increasing mole fraction of ethanol (B145695) and increase with rising temperature. From these solubility data, thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the solution process, as well as the free energies of transfer from water to the ethanol solutions, were calculated. These parameters help in understanding the solute-solvent interactions and the ion association phenomena in different solvent environments.

A kinetic study on the oxidation of diphenylamine by peroxodisulfate anions provides insights into the factors affecting the reaction rate. The study revealed that the reaction mechanism and rate law are dependent on the pH of the medium. In acidic solutions (pH < 2.5), the reaction rate is acid-dependent, while in less acidic conditions (pH > 4), the reaction is first order in both diphenylamine and peroxodisulfate and is independent of the acid concentration. The proposed mechanism involves the formation of an N-diphenylhydroxylamine-O-sulfonate intermediate. The rate-determining step changes with the protonation state of this intermediate, which has a kinetically estimated pKa of 2.4. cdnsciencepub.com

k = A * exp(-Ea / RT)

where A is the pre-exponential factor and R is the gas constant. By studying the reaction rate at different temperatures, the activation energy can be determined, providing a quantitative measure of the temperature sensitivity of the reaction. fsu.eduwikipedia.org

The table below summarizes key findings from thermodynamic and kinetic studies of diphenylamine sulfonate systems.

| System | Study Type | Key Findings | Reference |

| Barium diphenylamine sulfonate in ethanol-water | Thermodynamics of dissolution | Solubility decreases with increasing ethanol concentration and increases with increasing temperature. Gibbs free energy, enthalpy, and entropy of solution were determined. | |

| Diphenylamine oxidation by peroxodisulfate | Kinetics | Reaction mechanism and rate law are pH-dependent. A pre-equilibrium formation of an intermediate is proposed. | cdnsciencepub.com |

Integration in Functional Materials

The integration of 4-anilinobenzenesulfonate;barium(2+) into functional materials is an area of growing interest, with research focusing on its potential to enhance the performance and durability of various products.

Development of Composite Materials and Hybrid Structures

Exploration in Advanced Industrial Chemical Processes (e.g., flow improvers)

In the realm of industrial chemical processes, there is an exploration of barium sulfonates as flow improvers, particularly for crude oil. While research specifically on 4-anilinobenzenesulfonate;barium(2+) is limited, studies on similar molecules like barium alkylbenzene sulfonates provide significant insights. These compounds are investigated for their ability to reduce the viscosity and pour point of heavy crude oil, which presents challenges in extraction and transportation.

Research has demonstrated that barium dodecylbenzenesulfonate (BaDBS), a related compound, can significantly improve the flow characteristics of crude oil. researchgate.net The mechanism involves the interaction of the sulfonate with wax crystals in the oil, promoting their crystallization and altering their structure to prevent the formation of a rigid network that impedes flow.

Table 1: Effect of Barium Dodecylbenzenesulfonate (BaDBS) on Crude Oil Pour Point

| Concentration (mg/L) | Pour Point Reduction (°C) |

| 100 | 6 |

| 300 | 14 |

| 500 | 18 |

| 700 | 13 |

| 900 | 18 |

This table is based on data for Barium Dodecylbenzenesulfonate, a compound structurally related to 4-anilinobenzenesulfonate;barium(2+).

These findings suggest a promising avenue for the exploration of 4-anilinobenzenesulfonate;barium(2+) and other barium sulfonates as specialized additives in the petrochemical industry.

Role in Advanced Analytical Chemistry Methodologies

In analytical chemistry, 4-anilinobenzenesulfonate;barium(2+) serves as a critical reagent in various methodologies, particularly in titrimetric analysis.

Utilization as an Analytical Indicator in Redox Titrations

Barium diphenylamine-4-sulfonate is well-established as a redox indicator. gspchem.comscbt.com It is employed in oxidation-reduction titrations to determine the endpoint of the reaction. chemicalbook.com The indicator exhibits a distinct color change from colorless to violet at a specific electric potential, which is approximately +0.84 volts. This sharp and clear transition makes it a reliable choice for various titrimetric assays. The American Chemical Society provides a monograph for this compound, detailing tests to confirm its sensitivity as a redox indicator. acs.org The test involves observing the color change upon the addition of potassium dichromate and its subsequent discharge with ferrous ammonium sulfate (B86663). acs.org

Table 2: Properties of Barium Diphenylamine-4-sulfonate as a Redox Indicator

| Property | Value/Description |

| CAS Number | 6211-24-1 |

| Molecular Formula | C24H20BaN2O6S2 |

| Molecular Weight | 633.88 g/mol |

| Appearance | White to light gray powder/crystal |

| Solubility in Water | Moderately soluble |

| Redox Transition | Colorless to Violet |

| Transition EMF | ~ +0.84 Volts |

Data compiled from multiple sources. gspchem.comchemicalbook.comfishersci.catcichemicals.com

Development of Novel Dosing Agents in Chemical Analysis

Beyond its role as an indicator, 4-anilinobenzenesulfonate;barium(2+) is also identified for its use as an analytical dosing agent. gspchem.comchemicalbook.comfishersci.caoconchemicals.ie While the term "dosing agent" in this context is not extensively elaborated upon in the available literature, it suggests a role in the precise delivery of chemical substances in an analytical procedure. This could potentially involve its use in preparing standard solutions or as a component in a reagent system where a specific, measured amount of a substance is required. The development of novel dosing agents based on this compound could lead to more accurate and efficient analytical methods, although detailed research in this specific application is an area that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-anilinobenzenesulfonate barium complexes?

- Methodological Answer : Synthesis typically involves reacting barium salts (e.g., barium hydroxide or acetate) with 4-anilinobenzenesulfonic acid under controlled pH (5–7) to avoid hydrolysis. Precipitation is achieved via slow solvent evaporation or antisolvent addition. Purification requires recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) . Key considerations include barium’s high affinity for sulfonate groups and the need for inert atmospheres to prevent carbonate contamination .

Q. How can X-ray crystallography determine the structural parameters of 4-anilinobenzenesulfonate barium complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, coordination geometry, and packing modes. For example, monoclinic systems (e.g., P2₁/n space group) require data collection at low temperatures (100 K) to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) can model sulfonate-barium interactions, with typical Ba–O bond lengths ranging from 2.7–3.1 Å .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. IR) when characterizing sulfonate-metal complexes?

- Methodological Answer : Discrepancies between NMR (e.g., proton splitting due to paramagnetic impurities) and IR (e.g., sulfonate S=O stretching at 1030–1200 cm⁻¹) often arise from sample purity or hydration states. Cross-validate using elemental analysis (EA) and thermogravimetric analysis (TGA) to confirm stoichiometry and solvent content. For barium complexes, solid-state NMR (¹³C CP/MAS) can clarify dynamic behavior in crystalline vs. amorphous phases .

Q. How do solvent polarity and counterion selection influence the stability of barium 4-anilinobenzenesulfonate in solution?

- Methodological Answer : Solvent polarity (e.g., dielectric constant) affects ion-pair dissociation. In low-polarity solvents (ε < 20), barium sulfonate aggregates dominate, reducing reactivity. Counterions (e.g., acetate vs. nitrate) modulate solubility via hard/soft acid-base interactions. Conductivity measurements and dynamic light scattering (DLS) can quantify aggregation states, while DFT calculations predict solvation energies .

Q. What mechanistic insights explain the pH-dependent reactivity of 4-anilinobenzenesulfonate barium complexes?

- Methodological Answer : At pH < 4, sulfonate protonation reduces barium binding affinity, leading to dissociation. Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: (1) fast sulfonate deprotonation and (2) slower barium coordination. In situ Raman spectroscopy tracks S–O bond polarization during complexation, with activation energies (~40–60 kJ/mol) calculated via Arrhenius plots .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Computational models (e.g., DFT/B3LYP) may underestimate anharmonic effects in sulfonate vibrations. Calibrate calculations using scaled force constants or hybrid functionals (e.g., ωB97X-D) that account for dispersion. Experimentally, use high-resolution IR (FTIR with 0.5 cm⁻¹ resolution) to detect split peaks from crystallographic inequivalence .

Categorization Guidance

- Basic : Focus on synthesis, purification, and routine characterization (Questions 1–2).

- Advanced : Require interdisciplinary techniques (e.g., kinetics, computational modeling) and address complex phenomena (Questions 3–5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.